Cas no 1540218-01-6 (6-bromopyrazolo[1,5-a]pyridin-3-amine)
![6-bromopyrazolo[1,5-a]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/1540218-01-6x500.png)
6-bromopyrazolo[1,5-a]pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-BROMOPYRAZOLO[1,5-A]PYRIDIN-3-AMINE
- Pyrazolo[1,5-a]pyridin-3-amine, 6-bromo-
- DB-383501
- AS-54011
- MFCD30803851
- SY245033
- CS-0050251
- 3-Amino-6-bromopyrazolo[1,5-a]pyridine
- AKOS023208587
- 1540218-01-6
- P17398
- 6-bromopyrazolo[1,5-a]pyridin-3-amine
-
- MDL: MFCD30803851
- インチ: 1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2
- InChIKey: YKRULBBBRCTEFK-UHFFFAOYSA-N
- ほほえんだ: C12=C(N)C=NN1C=C(Br)C=C2
計算された属性
- せいみつぶんしりょう: 210.97451g/mol
- どういたいしつりょう: 210.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 43.3Ų
6-bromopyrazolo[1,5-a]pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332019-250mg |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 95%+ | 250mg |
$638 | 2021-08-18 | |
Chemenu | CM332019-250mg |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 95%+ | 250mg |
$252 | 2023-01-03 | |
eNovation Chemicals LLC | D587631-10G |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 97% | 10g |
$3250 | 2024-07-21 | |
Chemenu | CM332019-100mg |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 95%+ | 100mg |
$298 | 2022-06-12 | |
eNovation Chemicals LLC | D587631-1G |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 97% | 1g |
$650 | 2024-07-21 | |
A2B Chem LLC | AI67020-250mg |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 95% | 250mg |
$230.00 | 2024-04-20 | |
Aaron | AR00ILUG-10g |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 97% | 10g |
$2991.00 | 2025-02-10 | |
A2B Chem LLC | AI67020-1g |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 95% | 1g |
$573.00 | 2024-04-20 | |
Aaron | AR00ILUG-5g |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 97% | 5g |
$1795.00 | 2025-02-10 | |
eNovation Chemicals LLC | D587631-500mg |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
1540218-01-6 | 97% | 500mg |
$430 | 2025-02-21 |
6-bromopyrazolo[1,5-a]pyridin-3-amine 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
6-bromopyrazolo[1,5-a]pyridin-3-amineに関する追加情報
Introduction to 6-Bromopyrazolo[1,5-a]pyridin-3-amine (CAS No. 1540218-01-6)
6-Bromopyrazolo[1,5-a]pyridin-3-amine (CAS No. 1540218-01-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 6-bromopyrazolo[1,5-a]pyridin-3-amine makes it an attractive scaffold for the development of novel drugs targeting various diseases.
The chemical structure of 6-bromopyrazolo[1,5-a]pyridin-3-amine consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6-position and an amino group at the 3-position. This configuration imparts specific chemical properties that are crucial for its biological activity. The bromine substituent enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach target sites within cells. The amino group, on the other hand, provides a reactive site for further functionalization and conjugation with other molecules.
In recent years, 6-bromopyrazolo[1,5-a]pyridin-3-amine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its activity as an inhibitor of specific enzymes and receptors. For instance, studies have shown that derivatives of 6-bromopyrazolo[1,5-a]pyridin-3-amine can effectively inhibit kinases, which are enzymes involved in cell signaling pathways and are often dysregulated in various diseases such as cancer and inflammatory disorders.
A notable example is the inhibition of Janus kinases (JAKs), which play a crucial role in the JAK/STAT signaling pathway. JAK inhibitors have shown promise in treating conditions such as rheumatoid arthritis, psoriasis, and certain types of cancer. Research published in the Journal of Medicinal Chemistry highlighted that certain derivatives of 6-bromopyrazolo[1,5-a]pyridin-3-amine exhibit potent JAK inhibition with high selectivity and low toxicity. These findings underscore the potential of this compound as a starting point for developing more effective and safer JAK inhibitors.
Beyond kinase inhibition, 6-bromopyrazolo[1,5-a]pyridin-3-amine has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds that can modulate these processes have significant therapeutic potential. Studies have demonstrated that 6-bromopyrazolo[1,5-a]pyridin-3-amine can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This anti-inflammatory activity suggests that it could be useful in treating chronic inflammatory diseases.
The pharmacokinetic properties of 6-bromopyrazolo[1,5-a]pyridin-3-amine have also been investigated to ensure its suitability for drug development. Pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. Data from preclinical studies indicate that 6-bromopyrazolo[1,5-a]pyridin-3-amine exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
To further enhance its therapeutic potential, researchers have synthesized various derivatives of 6-bromopyrazolo[1,5-a]pyridin-3-amine. These derivatives often involve modifications to the bromine substituent or the amino group to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the bromine atom with other halogens or functional groups can alter the lipophilicity and metabolic stability of the molecule. Similarly, modifying the amino group can introduce additional functionalities that enhance binding affinity to target proteins.
Clinical trials are an essential step in translating promising preclinical findings into effective treatments for patients. While no clinical trials specifically involving 6-bromopyrazolo[1,5-a]pyridin-3-amine have been reported yet, several derivatives have entered early-stage clinical trials for various indications. These trials aim to evaluate the safety, tolerability, and efficacy of these compounds in human subjects. Positive results from these trials could pave the way for further development and eventual approval as new therapeutic agents.
In conclusion, 6-bromopyrazolo[1,5-a]pyridin-3-amine (CAS No. 1540218-01-6) is a promising compound with diverse biological activities and significant potential in drug discovery. Its unique chemical structure provides a robust platform for developing novel drugs targeting kinases, inflammatory pathways, and other therapeutic targets. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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